TPU-0037A

Antibacterial MRSA MIC

Procurement managers and researchers face challenges sourcing well-characterized lydicamycin congeners with documented purity for reproducible SAR studies. TPU-0037A (30-Demethyllydicamycin, ≥95% HPLC) addresses this need. • MIC 1.56-12.5 µg/mL vs. MRSA; >50 µg/mL vs. Gram-negatives - clear Gram-positive selectivity. • Critical SAR probe: 30-demethylation with C-8 hydroxyl retained enables functional group dissection. • Soluble in DMSO, methanol; supplied as film with full analytical documentation.

Molecular Formula C46H72N4O10
Molecular Weight 841.1 g/mol
Cat. No. B10788942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPU-0037A
Molecular FormulaC46H72N4O10
Molecular Weight841.1 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O
InChIInChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40+
InChIKeyUXOJELXNKQYYOV-HTIPQZHASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic TPU-0037-A (30-Demethyllydicamycin) for Scientific Research and Procurement


Antibiotic TPU-0037-A (CAS 485815-59-6), systematically named 2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide, is a natural polyketide antibiotic produced by the marine actinomycete Streptomyces platensis TP-A0598 [1]. It is a 30-demethylated congener of lydicamycin, a structurally unique type I polyketide bearing tetramic acid and amidinopyrrolidine moieties [2]. The compound is a light yellow to colorless film with a molecular weight of 841.1 g/mol (C46H72N4O10) and >95% purity by HPLC .

Why In-Class Substitution of TPU-0037-A with Other Lydicamycin Congeners Is Not Straightforward


The lydicamycin family encompasses congeners (TPU-0037-A, B, C, D, and lydicamycin itself) with subtle but critical structural variations—including differences in methylation at C-30, hydroxylation at C-8, and dehydrogenation at C-14/C-15—that directly impact antimicrobial potency and spectrum [1]. While all congeners share activity against Gram-positive bacteria, their Minimum Inhibitory Concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) vary over a >30-fold range , and their structural differences dictate unique solubility profiles and formulation requirements . Consequently, assuming interchangeability within this class without specific, quantitative evidence for the intended application risks experimental irreproducibility and wasted procurement resources.

Quantitative Differentiation Guide for TPU-0037-A: Evidence-Based Selection Criteria


Antimicrobial Potency Against MRSA: TPU-0037-A vs. Lydicamycin vs. TPU-0037-C

TPU-0037-A exhibits a Minimum Inhibitory Concentration (MIC) range of 1.56–12.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria (Bacillus subtilis, Micrococcus luteus) [1]. In contrast, the parent compound lydicamycin shows an MIC of 3.1–6.2 µg/mL against the MRSA 535 strain , while the more potent congener TPU-0037-C demonstrates an MIC of 0.39–3.13 µg/mL . This places TPU-0037-A in an intermediate potency tier, with a lower limit of activity (1.56 µg/mL) that is approximately 2-fold more potent than the lowest reported lydicamycin MIC (3.1 µg/mL) but 4-fold less potent than the lowest TPU-0037-C MIC (0.39 µg/mL).

Antibacterial MRSA MIC

Gram-Positive Selectivity: A Quantitative Window for Targeted Antimicrobial Research

TPU-0037-A demonstrates a pronounced selectivity for Gram-positive over Gram-negative bacteria, with MIC values of 1.56–12.5 µg/mL against MRSA, B. subtilis, and M. luteus, compared to >50 µg/mL against Gram-negative strains including Escherichia coli, Proteus mirabilis, Proteus vulgaris, and Pseudomonas aeruginosa . This >4- to >32-fold selectivity window contrasts with many broad-spectrum antibiotics and is critical for studies where preservation of the Gram-negative microbiota is desired. While lydicamycin and TPU-0037-C share this Gram-positive selectivity , the specific MIC range of TPU-0037-A defines a unique therapeutic window that may be optimal for certain in vitro or in vivo models.

Selectivity Gram-positive Antibiotic Spectrum

Structural Basis for Differentiation: 30-Demethylation and Its Implications for Activity

The defining structural feature of TPU-0037-A is the absence of a methyl group at position C-30, distinguishing it as 30-demethyllydicamycin [1]. In contrast, lydicamycin retains a methyl group at this position, while TPU-0037-C combines 30-demethylation with 8-dehydroxylation. This subtle modification correlates with altered antimicrobial potency: the 30-demethylated TPU-0037-A (MIC 1.56–12.5 µg/mL) is ~2-fold more potent than the parent lydicamycin (MIC 3.1–6.2 µg/mL) at the lower limit, but ~4-fold less potent than TPU-0037-C (MIC 0.39–3.13 µg/mL), which has both 30-demethylation and 8-dehydroxylation . This suggests that while 30-demethylation enhances activity, the presence of the C-8 hydroxyl group in TPU-0037-A tempers this enhancement, offering a distinct structure-activity relationship (SAR) profile.

Structure-Activity Relationship Demethylation Polyketide

Physicochemical Properties and Formulation Considerations: Solubility Profile of TPU-0037-A

TPU-0037-A exhibits poor aqueous solubility but is soluble in organic solvents commonly used for biological assays: DMSO, methanol, ethanol, and DMF . This solubility profile is qualitatively similar to that of lydicamycin and other congeners , but the specific molecular weight (841.1 g/mol) and purity (>95% by HPLC) of TPU-0037-A are critical for accurate stock solution preparation. For in vitro studies, a typical approach involves preparing a concentrated DMSO stock solution (e.g., 10–50 mM) followed by dilution into aqueous assay buffers. The absence of quantitative aqueous solubility data necessitates empirical determination of precipitation thresholds in each experimental system.

Solubility Formulation DMSO

Neurogenic Potential: Link to BN 4515N as an Additional Research Avenue

TPU-0037-A is structurally related to the antibiotic BN 4515N, which was isolated from a strain of Microtetraspora and demonstrated neuritogenic activity . While direct quantitative data on the neuritogenic potency of TPU-0037-A itself are not available, its close structural relationship to BN 4515N positions it as a candidate for exploration in neurobiology applications. This potential dual functionality (anti-MRSA and neuritogenic) is not shared by all lydicamycin congeners; for instance, lydicamycin and TPU-0037-C are also noted to be related to BN 4515N , but TPU-0037-A's specific structural features (30-demethylation) may confer distinct neurogenic properties warranting further investigation.

Neuritogenic Neurogenesis BN 4515N

In Vivo Data Gap: A Critical Consideration for Procurement Decisions

Despite established in vitro activity against MRSA, there are no published in vivo efficacy, pharmacokinetic, or toxicology studies for TPU-0037-A in peer-reviewed literature or reputable vendor databases as of 2026 [1][2]. This contrasts with some other anti-MRSA agents for which animal model data are available. Consequently, researchers considering TPU-0037-A for in vivo studies must plan for extensive preliminary experiments to establish dosing, bioavailability, and safety profiles. This evidence gap does not preclude in vitro or ex vivo use but is a critical factor for procurement decisions involving animal models.

In Vivo Pharmacokinetics Efficacy

Optimal Research and Procurement Scenarios for Antibiotic TPU-0037-A


In Vitro Anti-MRSA Screening and Mechanism of Action Studies

Given its well-defined MIC range (1.56–12.5 µg/mL) and Gram-positive selectivity (>50 µg/mL against Gram-negatives) [1], TPU-0037-A is ideally suited as a tool compound for in vitro screening against MRSA and other Gram-positive pathogens. Its intermediate potency allows for clear differentiation from more potent congeners like TPU-0037-C, enabling structure-activity relationship (SAR) studies . The compound's solubility in DMSO and other organic solvents facilitates preparation of stock solutions for dose-response assays .

Structure-Activity Relationship (SAR) Studies in Polyketide Antibiotics

TPU-0037-A serves as a critical SAR probe due to its specific structural modification—30-demethylation with retention of the C-8 hydroxyl group [1]. By comparing its antimicrobial activity to that of lydicamycin (30-methylated) and TPU-0037-C (30-demethylated, 8-dehydroxylated), researchers can dissect the contributions of individual functional groups to antibacterial potency . This makes TPU-0037-A an essential reagent for medicinal chemistry campaigns aimed at optimizing the lydicamycin scaffold .

Exploratory Neurobiology Research: Neuritogenic Potential

Based on its structural relationship to the neuritogenic agent BN 4515N [1], TPU-0037-A represents a viable starting point for exploratory studies in neurobiology, particularly in assays measuring neurite outgrowth or neuronal differentiation. While direct quantitative data are lacking, the compound's availability at >95% purity ensures that any observed neurogenic effects can be reliably attributed to TPU-0037-A rather than impurities, facilitating hypothesis-driven research .

Microbiome-Sparing Antibacterial Discovery

The pronounced Gram-positive selectivity of TPU-0037-A (MIC >50 µg/mL against key Gram-negative species) [1] makes it a valuable tool for investigating microbiome-sparing antibacterial strategies. In co-culture or in vivo microbiota models, TPU-0037-A can be used to selectively eliminate Gram-positive pathogens while preserving the Gram-negative commensal population, a property not shared by broad-spectrum antibiotics . This application aligns with current efforts to develop narrow-spectrum agents that minimize dysbiosis .

Technical Documentation Hub

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